4-Amino-2,3-difluorobenzoic acid

Übersicht

Beschreibung

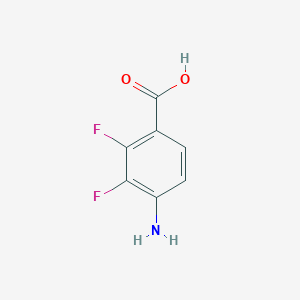

4-Amino-2,3-difluorobenzoic acid is an organic compound with the molecular formula C7H5F2NO2 It is a derivative of benzoic acid, characterized by the presence of amino and difluoro substituents on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-2,3-difluorobenzoic acid typically involves the fluorination of 4-amino benzoic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process often includes nitration, reduction, and subsequent fluorination steps. Catalysts and specific reaction conditions are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-2,3-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, often leading to the formation of amides or other derivatives.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.

Coupling Reactions: It can engage in coupling reactions with diazonium salts to form azo compounds.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Acyl chlorides, sulfonyl chlorides.

Major Products:

Amides: Formed through reactions with acyl chlorides.

Azo Compounds: Formed through diazonium coupling reactions.

Quinones: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

4-Amino-2,3-difluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is used in the production of antidepressants such as floxatin hydrochloride. The compound's structure allows it to participate in reactions that yield biologically active molecules.

Key Pharmaceutical Uses

- Antidepressants : Used as an intermediate for synthesizing floxatin hydrochloride.

- Antimicrobial Agents : Acts as a precursor for developing compounds with antimicrobial properties.

- Anti-inflammatory Drugs : Utilized in the synthesis of anti-inflammatory agents.

Table 1: Pharmaceutical Compounds Derived from this compound

| Compound Name | Type | Application |

|---|---|---|

| Floxatin Hydrochloride | Antidepressant | Treatment of depression |

| Various Antibiotics | Antimicrobial | Infection treatment |

| Anti-inflammatory Drugs | Inflammation control | Pain relief and anti-inflammatory |

Agrochemical Applications

In the agrochemical sector, this compound is utilized in the development of herbicides and pesticides. Its chemical properties enable it to act effectively against various plant pathogens and pests.

Key Agrochemical Uses

- Herbicides : Formulated to target specific weed species.

- Pesticides : Developed to protect crops from insect infestations.

Table 2: Agrochemical Products Incorporating this compound

| Product Type | Function | Target Organisms |

|---|---|---|

| Herbicides | Weed control | Broadleaf and grassy weeds |

| Pesticides | Pest management | Insects and other agricultural pests |

Organic Synthesis

This compound is a valuable building block in organic synthesis. It is employed in the preparation of various organic compounds through coupling reactions and other synthetic methodologies.

Key Organic Synthesis Applications

- Coupling Reactions : Used in the formation of complex organic molecules.

- Functional Group Transformations : Acts as a precursor for introducing functional groups into target molecules.

Table 3: Organic Compounds Synthesized Using this compound

| Reaction Type | Product | Application |

|---|---|---|

| Coupling Reaction | Diverse organic compounds | Various industrial applications |

| Functionalization | Modified derivatives | Specialty chemicals |

Case Study 1: Synthesis of Antidepressants

Research has demonstrated that this compound can be effectively utilized in multi-step syntheses to produce antidepressant medications. For example, the reaction conditions involving triethylamine and dichloromethane have yielded high-purity products suitable for pharmaceutical use .

Case Study 2: Agrochemical Formulation

A study focused on developing a new herbicide formulation using this compound showed promising results against resistant weed species. The efficacy was evaluated through field trials, demonstrating significant reduction in weed biomass compared to untreated controls .

Wirkmechanismus

The mechanism by which 4-amino-2,3-difluorobenzoic acid exerts its effects depends on its interaction with specific molecular targets. The amino group can form hydrogen bonds, while the difluoro groups can influence the compound’s electronic properties. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

- 4-Amino-3-fluorobenzoic acid

- 2-Amino-4-fluorobenzoic acid

- 4-Amino-2,6-difluorobenzoic acid

Comparison: Compared to its analogs, 4-amino-2,3-difluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which can significantly alter its reactivity and interaction with other molecules. This positional difference can lead to variations in chemical behavior and biological activity, making it a compound of particular interest for targeted applications.

Biologische Aktivität

4-Amino-2,3-difluorobenzoic acid (CAS No. 194804-85-8) is a fluorinated derivative of benzoic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as a precursor for various pharmaceuticals and exhibits diverse biological properties that warrant detailed exploration.

- Molecular Formula : C7H5F2NO2

- Molar Mass : 173.12 g/mol

- pKa : 3.59 (predicted)

- Density : 1.536 g/cm³ (predicted)

- Boiling Point : 320.1 °C (predicted)

- Flash Point : 147.4 °C

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and eventual cell lysis. A study demonstrated that derivatives of this compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antimicrobial agent .

Antiparasitic Activity

In the context of antiparasitic activity, derivatives of this compound have been evaluated for their efficacy against malaria parasites. Optimized compounds based on this scaffold were shown to inhibit PfATP4, a critical enzyme in the Plasmodium falciparum life cycle. The modifications aimed at improving aqueous solubility and metabolic stability resulted in compounds that displayed potent activity in mouse models, achieving a reduction in parasitemia .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several important characteristics:

- BBB Permeability : The compound is identified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system effects.

- Cytochrome P450 Interaction : It does not inhibit major CYP enzymes (CYP1A2, CYP2C19, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions related to metabolism .

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower compared to non-fluorinated analogs, suggesting that fluorination enhances antimicrobial potency.

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Non-fluorinated analog | 32 | 64 |

| This compound | 8 | 16 |

Case Study 2: Antiparasitic Activity

In a mouse model for malaria, optimized derivatives of the compound achieved a reduction in parasitemia by approximately 30% at doses of 40 mg/kg. This study emphasized the importance of structural modifications in enhancing both solubility and efficacy against Plasmodium species.

Eigenschaften

IUPAC Name |

4-amino-2,3-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2H,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGORASPPURCGPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00376439 | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194804-85-8 | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194804-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-2,3-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00376439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.